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Compound of Interest

Compound Name: 2,2-Dimethylcyclohexanone

Cat. No.: B156460

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylcyclohexanone is a six-membered cyclic ketone characterized by the presence
of a gem-dimethyl group adjacent to the carbonyl. This structural feature imparts significant
steric hindrance, influencing its reactivity and making it a valuable intermediate in organic
synthesis. Its utility spans from the construction of complex natural products to the formation of
valuable fragrance compounds. This technical guide provides an in-depth overview of the
synthesis, key reactions, and applications of 2,2-dimethylcyclohexanone, with a focus on its
role as a versatile building block in the development of bioactive molecules.

Physical and Spectroscopic Properties of 2,2-
Dimethylcyclohexanone

A summary of the key physical and spectroscopic properties of 2,2-dimethylcyclohexanone is
presented in the table below, providing essential data for its identification and handling in a
laboratory setting.
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Property Value Reference(s)
Molecular Formula CsH140 [1]

Molecular Weight 126.20 g/mol [1]

CAS Number 1193-47-1 [1]

Boiling Point 169-170 °C at 768 mmHg

Melting Point -20 °C

Density 0.912 g/mL at 25 °C

Refractive Index (n2°/D)

1.448

1H NMR (CDCls)

o (ppm): 1.08 (s, 6H), 1.65-
1.75 (m, 4H), 2.30-2.40 (m,
4H)

13C NMR (CDCls)

o (ppm): 21.0, 24.5, 38.5, 41.5,

46.0, 214.0

Mass Spectrum (EI)

m/z (%): 126 (M+, 40), 111
(25), 83 (100), 69 (30), 55 (80)

[2]

IR (neat)

v (cm~1): 2960, 2870, 1705
(C=0), 1460, 1370

Synthesis of 2,2-Dimethylcyclohexanone

The most common and efficient laboratory synthesis of 2,2-dimethylcyclohexanone involves
the regioselective methylation of 2-methylcyclohexanone. This transformation hinges on the
controlled formation of the thermodynamic enolate, followed by quenching with an electrophilic
methyl source, such as methyl iodide.

Thermodynamic vs. Kinetic Enolate Formation

The regioselectivity of enolate formation from an unsymmetrical ketone like 2-
methylcyclohexanone is a critical concept. Deprotonation can occur at either the more
substituted a-carbon (C2) or the less substituted a-carbon (C6).
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» Kinetic Enolate: Formed faster by using a
Diisopropylamide - LDA) at low temperatu
less sterically hindered proton at C6.

strong, sterically hindered base (e.g., Lithium
res (-78 °C). The base preferentially abstracts the

Thermodynamic Enolate: The more stable enolate, favored under equilibrating conditions.

This is typically achieved using a smaller, weaker base (e.g., sodium or potassium alkoxide)

at higher temperatures, allowing for the fo
thermodynamically more stable double bo

To synthesize 2,2-dimethylcyclohexanone,

rmation of the more substituted and
nd.

the formation of the thermodynamic enolate of 2-

methylcyclohexanone is desired, followed by methylation.

Starting Material

2-Methylcyclohexanone

Reaction Conditions

Base Temperature
LDA, -78 °C NaOEt, RT
(Kinetic Control) (Thermodynamic Control)
Intermediate Enolates

]

CHsI

~ )

CHsI

Alkylation Products

(2,6-Dimethylcyclohexanone)

( )
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Synthesis of 2,2- and 2,6-Dimethylcyclohexanone via Enolate Alkylation.

Experimental Protocol: Synthesis of 2,2-
Dimethylcyclohexanone

This protocol describes the synthesis of 2,2-dimethylcyclohexanone via the formation of the

thermodynamic enolate of 2-methylcyclohexanone and subsequent methylation.

Materials:

2-Methylcyclohexanone

Sodium ethoxide (NaOEt)

Anhydrous ethanol

Methyl iodide (CHsl)

Diethyl ether

Saturated aqueous ammonium chloride (NH4Cl) solution

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

A solution of sodium ethoxide in ethanol is prepared by carefully adding sodium metal to
anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

To this solution, 2-methylcyclohexanone (1.0 equivalent) is added dropwise at room
temperature.

The reaction mixture is stirred for 1-2 hours to allow for the formation of the thermodynamic
enolate.

Methyl iodide (1.1 equivalents) is then added to the reaction mixture, and the solution is
heated to reflux for 4-6 hours.
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 After cooling to room temperature, the reaction is quenched by the slow addition of saturated
agueous ammonium chloride solution.

e The mixture is extracted with diethyl ether. The combined organic layers are washed with
brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under
reduced pressure.

e The crude product is purified by fractional distillation to yield 2,2-dimethylcyclohexanone.
Expected Yield: 70-80%

Key Reactions of 2,2-Dimethylcyclohexanone

The sterically hindered nature of the carbonyl group in 2,2-dimethylcyclohexanone influences
its reactivity in several key transformations.

Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the
carbonyl group. Due to the steric hindrance at the a-position, the approach of the Grignard
reagent is somewhat impeded, but the reaction proceeds to form a tertiary alcohol.

R-MgX

- +
2,2-Dimethylcyclohexanone % Magnesium Alkoxide Intermediate M Tertiary Alcohol

Click to download full resolution via product page

Grignard Reaction of 2,2-Dimethylcyclohexanone.

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide
Materials:

e 2,2-Dimethylcyclohexanone
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Phenylmagnesium bromide (in THF)

Anhydrous diethyl ether

Saturated aqueous ammonium chloride (NH4Cl) solution

Anhydrous magnesium sulfate (MgSQOa)
Procedure:

e In a flame-dried, three-necked flask under an inert atmosphere, a solution of 2,2-
dimethylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether is prepared.

e The solution is cooled to 0 °C in an ice bath.

e A solution of phenylmagnesium bromide (1.2 equivalents) in THF is added dropwise via a
syringe or dropping funnel.

 After the addition is complete, the reaction mixture is allowed to warm to room temperature
and stirred for 2-3 hours.

e The reaction is quenched by the slow addition of saturated aqueous ammonium chloride
solution at 0 °C.

e The layers are separated, and the aqueous layer is extracted with diethyl ether.

e The combined organic layers are washed with brine, dried over anhydrous magnesium
sulfate, filtered, and the solvent is removed under reduced pressure.

e The crude product, 1-phenyl-2,2-dimethylcyclohexan-1-ol, is purified by column
chromatography or recrystallization.

Expected Yield: 60-75%

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl
compounds. 2,2-Dimethylcyclohexanone can be converted to the corresponding exocyclic
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alkene using a phosphorus ylide.

PhsP=CHR

2,2-Dimethylcyclohexanone + PhsP=CHR » Oxaphosphetane Intermediate

Click to download full resolution via product page

Wittig Reaction of 2,2-Dimethylcyclohexanone.

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

Materials:

Methyltriphenylphosphonium bromide

n-Butyllithium (n-BuLi) in hexanes

Anhydrous tetrahydrofuran (THF)

2,2-Dimethylcyclohexanone
Procedure:

 In a flame-dried, two-necked flask under an inert atmosphere, methyltriphenylphosphonium
bromide (1.1 equivalents) is suspended in anhydrous THF.

e The suspension is cooled to 0 °C, and n-butyllithium (1.05 equivalents) is added dropwise,
resulting in the formation of a characteristic orange-red ylide solution.

e The mixture is stirred at room temperature for 1 hour.

e A solution of 2,2-dimethylcyclohexanone (1.0 equivalent) in anhydrous THF is added
dropwise to the ylide solution at 0 °C.
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e The reaction mixture is allowed to warm to room temperature and stirred overnight.
e The reaction is quenched with water, and the product is extracted with pentane.

o The combined organic layers are washed with brine, dried, and the solvent is carefully
removed by distillation.

e The product, 1-methylene-2,2-dimethylcyclohexane, can be further purified by column
chromatography.

Expected Yield: 50-65%

Favorskii Rearrangement

The Favorskii rearrangement of an a-halo ketone with a base leads to a carboxylic acid
derivative with a rearranged carbon skeleton. For cyclic a-halo ketones, this typically results in
ring contraction. 2-Bromo-2,2-dimethylcyclohexanone, upon treatment with a base like
sodium hydroxide, undergoes a Favorskii rearrangement to yield 1-
methylcyclopentanecarboxylic acid.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b156460?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

(Z-Bromo-z,z-dimethylcyclohexanone)

ase (OH™)

(Enolate Formatior)

ntramolecular SN2

( )

Protonation

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Inflammatory Stimulus (e.g., Af3)

ar_Turmerone

I

]

]
_-*"Inhibition inhibition

=
(JNK/p38 MAPK Pathway)

NF-kB Pathway

Celular RespOnse

Pro-inflammatory Cytokines

(TNF-a, IL-1B, IL-6)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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